molecular formula C12H23N5O2 B14398663 2-[[2-(Diethylamino)-6-(2-hydroxyethylamino)pyrimidin-4-yl]amino]ethanol CAS No. 88291-13-8

2-[[2-(Diethylamino)-6-(2-hydroxyethylamino)pyrimidin-4-yl]amino]ethanol

Cat. No.: B14398663
CAS No.: 88291-13-8
M. Wt: 269.34 g/mol
InChI Key: HNVMRYZRVUNDTO-UHFFFAOYSA-N
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Description

2-[[2-(Diethylamino)-6-(2-hydroxyethylamino)pyrimidin-4-yl]amino]ethanol is a complex organic compound with the molecular formula C₁₂H₂₃N₅O₂. This compound is characterized by the presence of a pyrimidine ring substituted with diethylamino and hydroxyethylamino groups, making it a versatile molecule in various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-(Diethylamino)-6-(2-hydroxyethylamino)pyrimidin-4-yl]amino]ethanol typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-4,6-diaminopyrimidine with diethylamine and 2-aminoethanol under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The reaction conditions are meticulously controlled to maintain consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[[2-(Diethylamino)-6-(2-hydroxyethylamino)pyrimidin-4-yl]amino]ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols .

Scientific Research Applications

2-[[2-(Diethylamino)-6-(2-hydroxyethylamino)pyrimidin-4-yl]amino]ethanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.

    Medicine: Investigated for its potential therapeutic effects, including as an anti-cancer or anti-inflammatory agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[[2-(Diethylamino)-6-(2-hydroxyethylamino)pyrimidin-4-yl]amino]ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with signal transduction processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(Dimethylamino)ethoxy]ethanol
  • 2-(2-Aminoethoxy)ethanol
  • 2-(Diethylamino)ethanol

Uniqueness

Compared to similar compounds, 2-[[2-(Diethylamino)-6-(2-hydroxyethylamino)pyrimidin-4-yl]amino]ethanol is unique due to its specific substitution pattern on the pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

CAS No.

88291-13-8

Molecular Formula

C12H23N5O2

Molecular Weight

269.34 g/mol

IUPAC Name

2-[[2-(diethylamino)-6-(2-hydroxyethylamino)pyrimidin-4-yl]amino]ethanol

InChI

InChI=1S/C12H23N5O2/c1-3-17(4-2)12-15-10(13-5-7-18)9-11(16-12)14-6-8-19/h9,18-19H,3-8H2,1-2H3,(H2,13,14,15,16)

InChI Key

HNVMRYZRVUNDTO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC(=CC(=N1)NCCO)NCCO

Origin of Product

United States

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